Polybutadiene

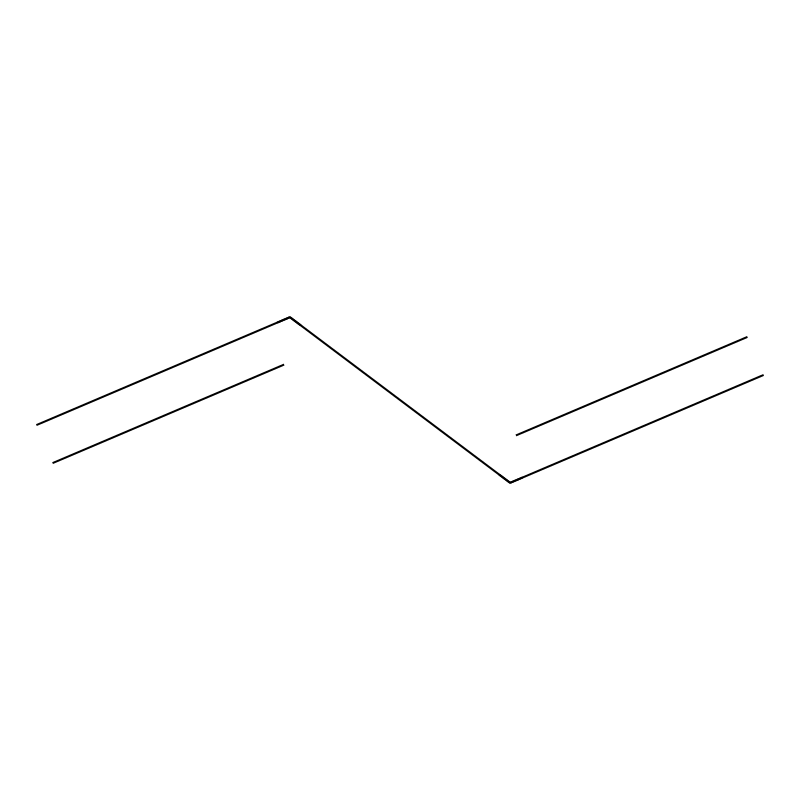

CH2=(CH)2=CH2

CH2CHCHCH2

C4H6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH2=(CH)2=CH2

CH2CHCHCH2

C4H6

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.01 M

In water, 735 mg/L at 20 °C

Slightly soluble in methanol, ethanol; soluble in organic solvents such as carbon tetrachloride; alcohol dissolves about 40 vols at room temp.

Soluble in ethanol, ether, benzene; very soluble in acetone

0.735 mg/mL at 25 °C

Solubility in water, g/100ml: 0.1 (none)

Insoluble

Synonyms

Canonical SMILES

Polymer Modification and Nanocomposite Development

Polybutadiene is extensively used in research to modify other polymers and create nanocomposites. By blending PB with other polymers like polystyrene or polyolefins, scientists can achieve a desired balance of properties. For instance, PB can enhance the elasticity and impact resistance of these materials. Additionally, PB plays a role in the development of nanocomposites. When incorporated with nanoparticles, PB can improve the mechanical strength, thermal conductivity, and flame retardancy of the composite material [1].

Understanding Polymer Dynamics and Structure-Property Relationships

Polybutadiene serves as a model system for studying fundamental polymer dynamics and the relationships between a polymer's structure and its properties. Due to its relatively simple chemical structure, PB allows researchers to isolate and investigate specific factors influencing polymer behavior. This research helps in understanding the behavior of more complex polymers and designing new materials with tailored properties [2].

Development of New Synthetic Routes and Catalysis

Scientific research also explores new methods for synthesizing polybutadiene with improved properties or functionalities. This involves developing novel catalysts and polymerization techniques. Studying PB polymerization allows researchers to gain insights into catalyst behavior and reaction mechanisms, which can be applied to the synthesis of other polymers [3].

Biodegradable Polybutadiene and Sustainable Materials

Environmental concerns surrounding traditional plastics have led to research on biodegradable alternatives. Scientists are exploring the development of bio-based polybutadiene derived from renewable resources. This research focuses on designing PB with improved biodegradability while maintaining its valuable properties for sustainable material development [4].

Note

The bracketed numbers throughout the text correspond to the following references (which would normally be hyperlinked but are omitted based on your formatting requirements):

Polybutadiene is a synthetic rubber derived from the polymerization of 1,3-butadiene, a simple conjugated diene hydrocarbon. This elastomer is characterized by its high resilience, low heat buildup, and excellent resistance to abrasion and cracking, making it a preferred material in various applications, particularly in the tire industry . The polymer can exist in several structural forms, primarily influenced by the polymerization method and catalyst used, leading to variations such as high-cis, low-cis, and high-trans polybutadiene .

- Hydrogenation: This process involves the addition of hydrogen to the double bonds in polybutadiene, transforming it into a more saturated polymer. Metal catalysts facilitate this reaction, enhancing the thermal stability and reducing unsaturation .

- Vulcanization: A crucial reaction for improving the mechanical properties of polybutadiene, vulcanization typically involves adding sulfur to form cross-links between polymer chains. This process enhances elasticity and durability .

- Epoxidation: Polybutadiene can be epoxidized using reagents like hydrogen peroxide under specific conditions. This reaction introduces epoxy groups into the polymer structure, which can improve compatibility with other materials and enhance chemical resistance .

- Metathesis: This reaction allows for the modification of polybutadiene to create telechelic compounds—polymers with functional ends that can be further reacted or processed .

The synthesis of polybutadiene primarily involves the following methods:

- Anionic Polymerization: This method utilizes anionic initiators (e.g., butyllithium) to polymerize 1,3-butadiene at low temperatures, resulting in high-cis polybutadiene with desirable elastomeric properties .

- Ziegler-Natta Polymerization: This technique employs transition metal catalysts (e.g., titanium-based) to produce polybutadiene with controlled microstructure and molecular weight. It allows for the production of various forms of polybutadiene depending on the catalyst used .

- Free Radical Polymerization: In this method, free radicals initiate the polymerization process at higher temperatures. The resulting product contains a mix of cis and trans configurations depending on reaction conditions .

Polybutadiene finds extensive use across various industries due to its unique properties:

- Tire Manufacturing: Its high resilience and low rolling resistance make it ideal for tire production.

- Adhesives and Sealants: Polybutadiene's excellent adhesion properties are utilized in various bonding applications.

- Automotive Parts: Used in manufacturing components that require flexibility and durability.

- Sports Equipment: Its resilience makes it suitable for products like golf balls and athletic footwear .

Research on polybutadiene's interactions focuses on its compatibility with other materials and its behavior under different environmental conditions:

- Compatibility with Fillers: Polybutadiene can be blended with fillers such as carbon black or silica to enhance mechanical properties without significantly affecting its elasticity.

- Environmental Degradation: Studies have explored how exposure to UV light and oxygen affects polybutadiene's structure over time, leading to changes in physical properties and potential environmental impact .

Polybutadiene shares similarities with several other polymers but exhibits unique characteristics that set it apart:

| Compound | Structure Type | Key Properties | Unique Features |

|---|---|---|---|

| Polyisoprene | Natural rubber | High elasticity, good abrasion resistance | Derived from natural sources |

| Styrene-Butadiene Rubber | Copolymer | Good mechanical strength, weather resistance | Combines properties of both styrene and butadiene |

| Polyethylene | Saturated polymer | High tensile strength, low density | Non-elastomeric; used in packaging |

| Ethylene Propylene Diene Monomer | Copolymer | Excellent weather resistance | Superior aging properties compared to polybutadiene |

Polybutadiene is distinguished by its specific balance of cis and trans configurations, which significantly influences its elastic properties and processing behavior compared to these similar compounds .

Physical Description

GasVapor; Liquid; OtherSolid, GasVapor; OtherSolid, Liquid

Liquid

COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.

Colorless gas with a mild aromatic or gasoline-like odor.

Colorless gas with a mild aromatic or gasoline-like odor. [Note: A liquid below 24°F. Shipped as a liquefied compressed gas.]

Color/Form

XLogP3

Boiling Point

-4.4 °C

-4.5 °C

-4 °C

24°F

Flash Point

Gas

-76 °C c.c.

-105°F

NA (Gas) -105°F (Liquid)

Vapor Density

1.87 (Air = 1)

Relative vapor density (air = 1): 1.9

1.88

Density

0.6149 g/cu cm at 25 °C

Relative density (water = 1): 0.6

0.621 at 68°F

0.65 (Liquid at 24°F)

1.88(relative gas density)

LogP

log Kow = 1.99

1.99

Odor

Mild aromatic or gasoline-like odo

Melting Point

-108.9 °C

-108.966 °C

-108.9°C

-109 °C

-164°F

UNII

GHS Hazard Statements

H340: May cause genetic defects [Danger Germ cell mutagenicity];

H350: May cause cancer [Danger Carcinogenicity]

Use and Manufacturing

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

2.11e+03 mmHg

273.6 kPa (2,052 mm Hg) at 25 °C

Vapor pressure, kPa at 20 °C: 245

2.4 atm

Pictograms

Flammable;Health Hazard

Impurities

Other CAS

25339-57-5

68441-48-5

68514-37-4

9003-17-2

31567-90-5

Wikipedia

Biological Half Life

Use Classification

Hazardous Air Pollutants (HAPs)

Fire Hazards -> Carcinogens, Mutagens, Flammable - 4th degree, Reactive - 2nd degree

Methods of Manufacturing

STEAM CRACKING OF HYDROCARBONS (COPRODUCT WITH ETHYLENE); REACTION OF ACETALDEHYDE WITH ETHYL ALCOHOL (NON USA METHOD); ISOLATION FROM GASEOUS EXHAUST OF PETROLEUM DISTILLATES COKING (FORMER METHOD).

Produced by converting acetaldehyde to aldol, followed by hydrogenation and dehydration. It is also produced by reacting acetylene with formaldehyde, hydrogenating the product 2-butyne-1,4-diol, followed by dehydration and reduction to 1,4-butanediol.

Catalytic dehydrogenation of butenes or butanes; oxidative dehydrogenation of butenes.

Manufactured as a coproduct of hydrocarbon steam cracking to produce ethylene. Also produced from ethanol; from petroleum gases, i.e., by catalytic dehydrogenation of butene or butene-butane mixtures; by cracking naphtha and light oil.

General Manufacturing Information

All other basic organic chemical manufacturing

Organic fiber manufacturing

Petrochemical manufacturing

Petroleum refineries

Plastic material and resin manufacturing

Rubber product manufacturing

Sold to a Trader.

Synthetic rubber manufacturing

Wholesale and retail trade

aerospace

1,3-Butadiene: ACTIVE

Methods of purification /include/ ... extractive distillation in presence of furfural, absorption in aqueous cuprous ammonium acetate, or use of acetonitrile.

The polymerization inhibitor tert-butyl catechol can be removed from 1,3-butadiene gas ... by distillation or by washing with dilute caustic soda solution.

The other isomer, 1,2-butadiene, a small by-product in 1,3-butadiene production, has no significant current commercial interests.

Analytic Laboratory Methods

Method: OSHA 56; Procedure: gas chromatography using a flame ionization detector; Analyte: 1,3-butadiene; Matrix: air; Detection Limit: 90 ppb.

Method: EPA-OGWDW/TSC 524.3; Procedure: gas chromatography/mass spectrometry; Analyte: 1,3-butadiene; Matrix: finished drinking waters; Detection Limit: 0.013 ug/L.

1,3-butadiene, which is used extensively in the synthetic rubber industry, is a highly reactive, potentially explosive compound, presenting particular problems for the design and execution of inhalation toxicity studies. Before undertaking inhalation studies with butadiene, it was necessary to develop safe systems for the generation and control of stable exposure chamber atmospheres. Infrared and gas chromatographic analytical methods were adapted for monitoring the concentration and distribution of butadiene in exposure chambers, and for analysis of known impurities, particularly, t-butyl catechol and 4-vinyl-1-cyclohexene, in atmospheres generated for inhalation tests.

For more Analytic Laboratory Methods (Complete) data for 1,3-BUTADIENE (6 total), please visit the HSDB record page.

Storage Conditions

Storage temperature: ambient. Venting: safety relief.

MUST BE KEPT INHIBITED DURING STORAGE ... STORAGE IS USUALLY UNDER PRESSURE OR IN INSULATED TANKS BELOW 35 °F.

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

For more Storage Conditions (Complete) data for 1,3-BUTADIENE (7 total), please visit the HSDB record page.

Stability Shelf Life

... Polymerizes readily, particularly if oxygen is present ... the commercial material contains an inhibitor to prevent spontaneous polymerization during shipment or storage.